molecular formula C16H19ClF3N3O2 B12232872 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12232872
M. Wt: 377.79 g/mol
InChI Key: PYHKREGYRVAVCW-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring substituted with a piperidine-1-carbonyl group and a pyridine ring substituted with chloro and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through halogenation and trifluoromethylation reactions. The morpholine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the piperidine-1-carbonyl group via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar functional groups but lacking the morpholine and piperidine-1-carbonyl moieties.

    2-Chloro-5-(trifluoromethyl)pyridine: Another analog with a different substitution pattern on the pyridine ring.

Uniqueness

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and piperidine-1-carbonyl groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.

Properties

Molecular Formula

C16H19ClF3N3O2

Molecular Weight

377.79 g/mol

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H19ClF3N3O2/c17-12-8-11(16(18,19)20)9-21-14(12)23-6-7-25-13(10-23)15(24)22-4-2-1-3-5-22/h8-9,13H,1-7,10H2

InChI Key

PYHKREGYRVAVCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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